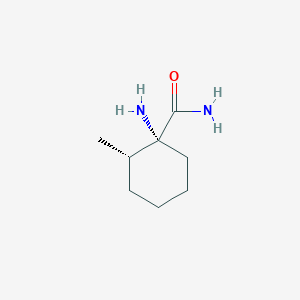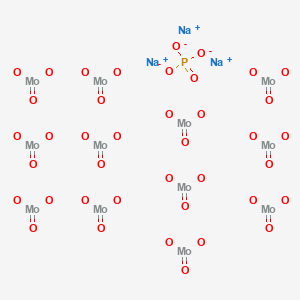
SODIUM PHOSPHOMOLYBDATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Phosphomolybdate is a technical compound with the linear formula Na3[P(Mo3O10)4] · xH2O . It is used in chemical analysis and neuromicroscopy . It is also known to impart water resistance to plastics, adhesives, and cements .
Synthesis Analysis
Sodium Phosphomolybdate can be synthesized via the condensation of phosphate and molybdate ions in an aqueous acid medium to form phosphomolybdic acid (PMA), which is then reduced to molybdenum blue . Another method involves a one-step solid-state reaction at room temperature .
Molecular Structure Analysis
Sodium Phosphomolybdate has a highly crystalline Keggin structure . The structure is expanded into a three-dimensional network by metal ions . After reduction, the Keggin structure is retained .
Chemical Reactions Analysis
Sodium Phosphomolybdate is used as a reactant for the synthesis of supramolecular hydrogen-bonded Archimedean cages with encapsulated organic and inorganic species . It is also used in temperature-programmed reduction and hydrogen-isotope exchange .
Physical And Chemical Properties Analysis
Sodium Phosphomolybdate appears as yellow crystals . It has a molecular weight of 1891.20 (anhydrous basis) . It has a melting point of 98 °C (dec.) (lit.) and a density of 2.83 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Proton-Conducting Materials
Sodium phosphomolybdate has been used in the synthesis of crystalline proton conducting materials . These materials are developed for use in Proton Exchange Membrane Fuel Cells (PEMFCs), which are known for their high energy density and pollution-free advantages . The high proton conductivity of these materials is attributed to the fast migration rate of the proton carrier .
Catalyst Load Role on Transesterification
Sodium phosphomolybdate has been used in investigations of catalyst load role on transesterification of di-Me carbonate and phenol . Transesterification is a chemical reaction that involves the exchange of ester moieties between an ester and an alcohol.
Cocatalyst for Methanol Carbonylation
Sodium phosphomolybdate serves as a cocatalyst for methanol carbonylation . Methanol carbonylation is a process used to produce acetic acid, which is a key industrial chemical.
Plastic Membrane Electrodes
Sodium phosphomolybdate is used in plastic membrane electrodes for the determination of flavoxate hydrochloride and cyclopentolate hydrochloride . These compounds are used in medical applications, and the electrodes help in their detection and measurement.
Synthesis of Phosphomolybdate Coordination Compounds
Sodium phosphomolybdate is used in the design and synthesis of phosphomolybdate coordination compounds . These compounds have unique structural units and are used in various scientific applications.
Spectroscopic Properties
Sodium phosphomolybdate has been used in the synthesis of a novel phosphomolybdate material that exhibits extremely rare spindle morphology and dual-emission spectrum . This material has potential applications in various fields due to its unique spectroscopic properties .
Wirkmechanismus
Target of Action
Sodium phosphomolybdate primarily targets molybdenum core . It is often used as a catalyst and an oxidant , indicating that it interacts with molecules that undergo oxidation-reduction reactions.
Mode of Action
The compound’s mode of action is largely dependent on its role as a catalyst and an oxidant . As a catalyst, it speeds up chemical reactions without being consumed in the process. As an oxidant, it gains electrons in redox reactions, thereby causing other substances to be reduced.
Biochemical Pathways
Sodium phosphomolybdate is involved in the synthesis of supramolecular hydrogen-bonded Archimedean cages with encapsulated organic and inorganic species . It also participates in temperature programmed reduction and hydrogen-isotope exchange .
Result of Action
The result of sodium phosphomolybdate’s action can be seen in the products of the reactions it catalyzes. For instance, it aids in the formation of supramolecular hydrogen-bonded Archimedean cages . These cages have potential applications in materials science, including the development of new low-cost and efficient proton-conducting materials .
Action Environment
The efficacy and stability of sodium phosphomolybdate can be influenced by environmental factors such as temperature, humidity, and pH. For example, the proton conductivity of compounds synthesized with sodium phosphomolybdate was found to be high at 75 °C and 98% relative humidity .
Safety and Hazards
Eigenschaften
IUPAC Name |
trisodium;trioxomolybdenum;phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.3Na.H3O4P.36O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKAWLFCATKDB-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo12Na3O40P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1891.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phosphomolybdate | |
CAS RN |
1313-30-0 |
Source


|
| Record name | Trisodium 12-molybdophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHOSPHOMOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3288S1317P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


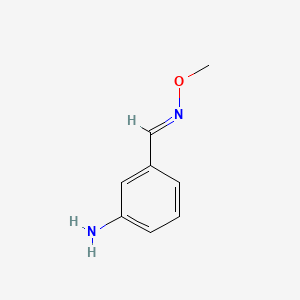

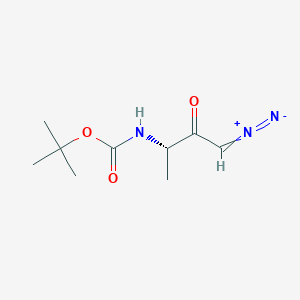
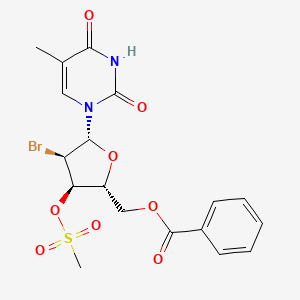
![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

